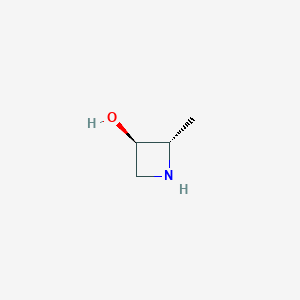

(2S,3R)-2-methylazetidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

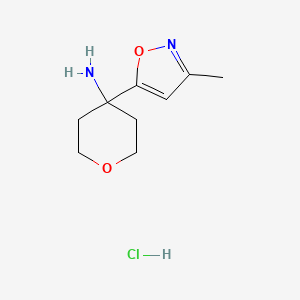

“(2S,3R)-2-methylazetidin-3-ol” is a chemical compound with the molecular formula C4H10ClNO . It is also known as 3-Azetidinol, 2-methyl-, hydrochloride (1:1), (2S,3R)- .

Molecular Structure Analysis

The molecular weight of “(2S,3R)-2-methylazetidin-3-ol” is 123.58 . The exact structure can be found in the MOL file with the MDL Number MFCD19224803 .Scientific Research Applications

Synthesis from D-Glucose

(2S,3R)-2-methylazetidin-3-ol and its derivatives have been synthesized from D-glucose. This synthesis involves key steps such as the intramolecular Mitsunobu reaction. Such compounds have shown significant inhibitory activity against enzymes like amyloglucosidase from Aspergillus niger in the micro molar range (Lawande et al., 2015).

Stereochemistry and Structural Analysis

Research on 3-methylazetidin-2-one, a related compound, has been focused on optical resolution and understanding absolute configurations. This is essential for determining the properties and potential applications of such compounds (Shustov & Rauk, 1996).

Antibacterial Properties

(2S,3R)-2-methylazetidin-3-ol derivatives have been explored for their antibacterial properties. For instance, studies on azetidinylquinolones, which include the (2S,3R)-2-methylazetidin-3-ol moiety, revealed that the absolute stereochemistry of these compounds is crucial for enhancing their antibacterial activity (Frigola et al., 1995).

Synthesis of Iminosugars

The synthesis of unknown azetidine iminosugars, including derivatives of (2S,3R)-2-methylazetidin-3-ol, has been reported. These iminosugars have been evaluated for their glycosidase inhibitory activity, showing potency against certain enzymes (Lawande et al., 2017).

Enantiospecific Syntheses

The enantiospecific synthesis of azetidines and derivatives, including those related to (2S,3R)-2-methylazetidin-3-ol, has been a subject of interest. This research focuses on controlling the stereochemistry of the synthesized compounds, which is crucial for their potential applications (Bachi & Gross, 1983).

Platelet Aggregation Inhibition

Certain derivatives of (2S,3R)-2-methylazetidin-3-ol have been synthesized and evaluated for their potential to inhibit platelet aggregation, demonstrating significant inhibitory activities (Kawashima et al., 1990).

Safety and Hazards

The safety information available indicates that “(2S,3R)-2-methylazetidin-3-ol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: Wash with plenty of water (P302+P352) .

properties

IUPAC Name |

(2S,3R)-2-methylazetidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFJASJJDSEUFV-IUYQGCFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-methylazetidin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid](/img/structure/B2976051.png)

![6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2976053.png)

![2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-benzylacetamide](/img/structure/B2976056.png)

![2-Benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2976066.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2976070.png)

![6-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2976071.png)